1-Cyclopentyl-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
1-Cyclopentyl-4-methylpyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C9H16ClN3. It is known for its unique structure, which includes a cyclopentyl ring attached to a pyrazole ring, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-methylpyrazol-3-amine;hydrochloride typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with methyl acetoacetate to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopentyl-4-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Cyclopentyl-4-methylpyrazol-3-amine;hydrochloride include:
- 1-Cyclopentyl-3-methylpyrazol-4-amine;hydrochloride
- 3-Cyclopentyl-1-methylpyrazol-4-amine;hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1431963-87-9 |
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Molecular Formula |
C9H16ClN3 |
Molecular Weight |
201.70 g/mol |
IUPAC Name |
1-cyclopentyl-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-7-6-12(11-9(7)10)8-4-2-3-5-8;/h6,8H,2-5H2,1H3,(H2,10,11);1H |
InChI Key |
SBMRLYNKJSOZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C2CCCC2.Cl |
Origin of Product |
United States |
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